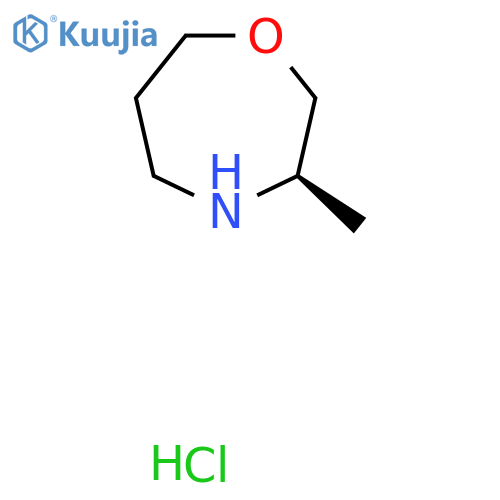Cas no 1246456-47-2 ((3R)-3-methyl-1,4-oxazepane hydrochloride)

1246456-47-2 structure
商品名:(3R)-3-methyl-1,4-oxazepane hydrochloride
(3R)-3-methyl-1,4-oxazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-3-methyl-1,4-oxazepane hydrochloride
- 1246456-47-2
- (3R)-3-methyl-1,4-oxazepane hydrochloride
- EN300-7614160
- SCHEMBL2118963
-
- インチ: 1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
- InChIKey: ZWOPTWBEJPCOAY-FYZOBXCZSA-N
- ほほえんだ: Cl.O1CCCN[C@H](C)C1
計算された属性
- せいみつぶんしりょう: 151.0763918g/mol
- どういたいしつりょう: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 65.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
(3R)-3-methyl-1,4-oxazepane hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR028GC3-5g |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 5g |
$5893.00 | 2023-12-16 | |
| 1PlusChem | 1P028G3R-50mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 50mg |
$484.00 | 2024-07-10 | |
| 1PlusChem | 1P028G3R-5g |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 5g |
$5336.00 | 2024-07-10 | |
| 1PlusChem | 1P028G3R-250mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 250mg |
$962.00 | 2024-07-10 | |
| Enamine | EN300-7614160-0.05g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.05g |
$341.0 | 2025-02-24 | |
| Enamine | EN300-7614160-0.25g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.25g |
$728.0 | 2025-02-24 | |
| Enamine | EN300-7614160-5.0g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 5.0g |
$4267.0 | 2025-02-24 | |
| Aaron | AR028GC3-500mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 500mg |
$1604.00 | 2025-02-16 | |
| Enamine | EN300-7614160-1.0g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 1.0g |
$1472.0 | 2025-02-24 | |
| Enamine | EN300-7614160-0.5g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.5g |
$1148.0 | 2025-02-24 |
(3R)-3-methyl-1,4-oxazepane hydrochloride 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1246456-47-2 ((3R)-3-methyl-1,4-oxazepane hydrochloride) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
